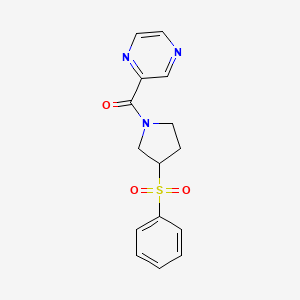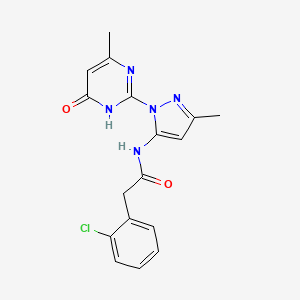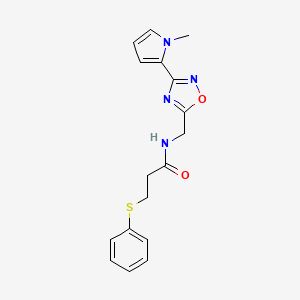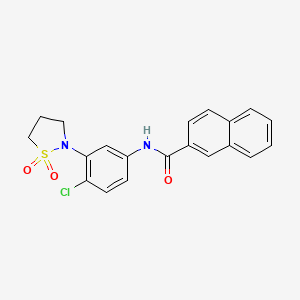
1-(4-Bromo-2,6-difluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,6-difluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a beta-adrenergic receptor agonist, which means that it can activate the beta-adrenergic receptors in the body. These receptors are involved in a wide range of physiological processes, including the regulation of heart rate, blood pressure, and metabolism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization Techniques
Research efforts have focused on developing efficient synthetic routes and derivatization strategies for compounds with complex structures, including those containing bromo, fluoro, and pyridyl groups. For example, the synthesis of labeled phosphodiesterase 4 inhibitors and their metabolites has been achieved through multi-step processes, demonstrating methods applicable to similarly structured compounds (Ochi et al., 2014). Furthermore, the creation of novel bromo-substituted derivatives for material science applications showcases techniques for incorporating bromo and fluoro groups into complex molecules (Saady et al., 2021).
Crystal Structure and Molecular Analysis
The investigation of crystal and molecular structures provides insight into the physical and chemical properties of bromo- and fluoro-substituted compounds. Studies on compounds such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine have revealed details about molecular geometry, hydrogen bonding, and π-π interactions, which are critical for understanding reactivity and interaction mechanisms (Rodi et al., 2013).
Pharmacological Applications
While the focus is on excluding drug use and dosage information, it's worth noting that the structural features present in "1-(4-Bromo-2,6-difluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride" suggest potential for pharmacological exploration. Compounds with similar structural frameworks have been studied for their receptor antagonistic activities and antibacterial properties , indicating a possible avenue for developing new therapeutic agents (Grimwood et al., 2011).
Material Science and Corrosion Inhibition
The functionalities present in the compound of interest may lend themselves to applications in material science, particularly in corrosion inhibition. Research on imidazo[4,5-b] pyridine derivatives has demonstrated their effectiveness as corrosion inhibitors, suggesting a potential role for similar compounds in protecting metals and alloys in aggressive environments (Saady et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2S.ClH/c15-9-5-11(16)14(12(17)6-9)20-7-10(19)8-21-13-3-1-2-4-18-13;/h1-6,10,19H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQZYCJELXPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=C(C=C(C=C2F)Br)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2676326.png)
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2676327.png)





![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2676337.png)




